![molecular formula C22H26N4O5S2 B2367060 6-acetyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 534553-94-1](/img/structure/B2367060.png)
6-acetyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases . The compound also contains a tetrahydrothieno[2,3-c]pyridine ring, which is a bicyclic structure containing sulfur and nitrogen.
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the stereochemistry of the pyrrolidine ring, which can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound has been studied for its antimicrobial properties. Research indicates that derivatives of this compound show promising in vitro antimicrobial activities. For instance, Bakhite, Abdel-rahman, and Al-Taifi (2004) synthesized related tetrahydropyridothienopyrimidinone derivatives and evaluated their antimicrobial effectiveness (Bakhite, Abdel-rahman, & Al-Taifi, 2004). Similarly, Kolisnyk et al. (2015) developed novel derivatives that exhibited more effective antimicrobial activity than reference drugs against certain bacterial strains (Kolisnyk et al., 2015).
Synthesis and Characterization
The compound and its analogs have been the focus of synthesis and characterization studies. Doshi et al. (2015) synthesized analogs and characterized them using various analytical techniques, assessing their antibacterial activity (Doshi et al., 2015). Another study by Bakhite, Al‐Sehemi, and Yamada (2005) prepared and characterized related compounds for further synthetic applications (Bakhite, Al‐Sehemi, & Yamada, 2005).
Potential in Cancer Research
The compound's derivatives have been explored for potential anticancer applications. Rao, Rao, and Prasad (2018) synthesized derivatives and evaluated their anticancer activity, showing promising results (Rao, Rao, & Prasad, 2018).
Applications in Tuberculosis Research
In the context of tuberculosis research, Samala et al. (2014) designed derivatives as inhibitors for Mycobacterium tuberculosis, with some compounds showing significant inhibitory activity (Samala et al., 2014).
Use in Synthesizing Novel Compounds
The compound has been used as a base for synthesizing various novel compounds with potential biological activities. Youssef, Azab, and Youssef (2012) used it to synthesize isothiazolopyridines and related compounds, exploring their biological activities (Youssef, Azab, & Youssef, 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
6-acetyl-N-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S2/c1-14(27)25-12-9-17-18(13-25)32-22(19(17)21(29)23-2)24-20(28)15-5-7-16(8-6-15)33(30,31)26-10-3-4-11-26/h5-8H,3-4,9-13H2,1-2H3,(H,23,29)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYLOMODUVYZNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2366979.png)
![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(3-ethoxypropyl)piperidine-4-carboxamide](/img/structure/B2366981.png)
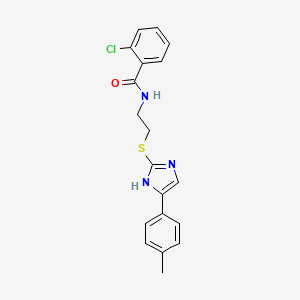
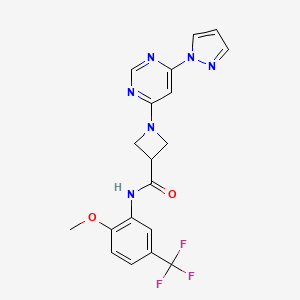
![1-[(4-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2366984.png)
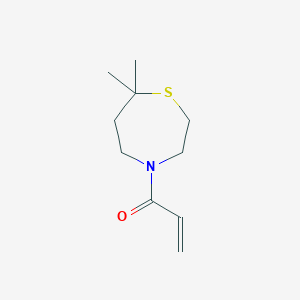
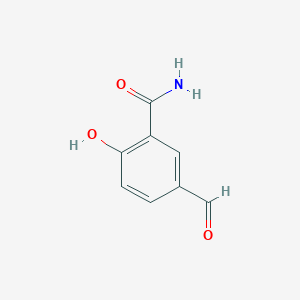
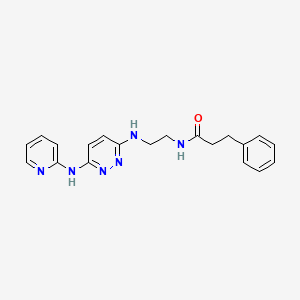
![2-((7-Methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2366992.png)
![4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2366993.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide](/img/structure/B2366997.png)
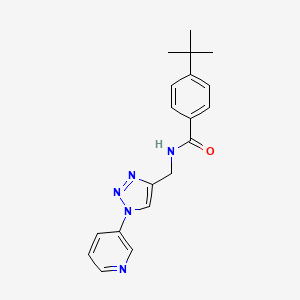
![Tert-butyl 3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2367000.png)